N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
Description
N-(3-(4-Fluorobenzyl)-1H-1,2,4-triazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorobenzyl, triazole, pyridine, and pyrazole moieties, which contribute to its diverse chemical behavior and potential biological activities.
Properties
Molecular Formula |
C18H14FN7O |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14FN7O/c19-13-5-3-11(4-6-13)8-16-21-18(26-25-16)22-17(27)15-9-14(23-24-15)12-2-1-7-20-10-12/h1-7,9-10H,8H2,(H,23,24)(H2,21,22,25,26,27) |
InChI Key |
KCCAZWOOGHXNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=C2)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Fluorobenzyl)-1H-1,2,4-triazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluorobenzyl derivatives, triazole rings, and pyridine-pyrazole frameworks. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis platforms, and advanced purification methods are employed to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-Fluorobenzyl)-1H-1,2,4-triazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in aprotic solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
N-(3-(4-Fluorobenzyl)-1H-1,2,4-triazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(4-Fluorobenzyl)-1H-1,2,4-triazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorobenzyl)-1-(pyridin-3-yl)methanamine
- 4-Fluoro-(4-(4-Benzyl)piperidin-1-yl)(2-(pyrimidin-4-yl)pyridin-3-yl)methanone
Uniqueness
N-(3-(4-Fluorobenzyl)-1H-1,2,4-triazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the triazole and pyrazole rings, along with the fluorobenzyl and pyridine moieties, provides a versatile platform for various applications and distinguishes it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
